(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid
Overview
Description
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid is a chemical compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the benzothiazole ring, followed by oxidation to introduce the dioxido and oxo functionalities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact. Advanced techniques such as flow chemistry and microwave-assisted synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Alcohols, amines, or other nucleophiles in the presence of acid or base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or thiols. Substitution reactions can lead to a variety of esters, amides, or other functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential as a bioactive molecule with applications in drug discovery and development. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for the treatment of various diseases.
Medicine
In medicinal chemistry, this compound derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. These compounds may serve as lead compounds for the development of new therapeutic agents.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a simpler structure, lacking the acetic acid moiety.
Benzothiazole-2-carboxylic acid: A similar compound with a carboxylic acid group instead of the acetic acid moiety.
Sulfonamides: Compounds containing the sulfonamide functional group, which may exhibit similar biological activities.
Uniqueness
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid is unique due to the presence of both the benzothiazole ring and the acetic acid moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5S/c11-8(12)5-10-9(13)6-3-1-2-4-7(6)16(10,14)15/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAZHTHFEBUHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355976 | |
Record name | (1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52188-11-1 | |
Record name | (1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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